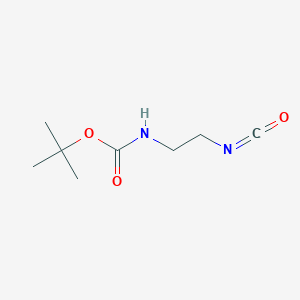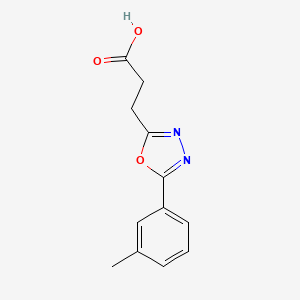![molecular formula C11H20O2 B1416393 (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol CAS No. 2167066-70-6](/img/structure/B1416393.png)
(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol
Overview
Description
(4-Methoxymethyl-bicyclo[222]oct-1-yl)-methanol is a bicyclic compound with a unique structure that includes a methoxymethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol typically involves the reaction of bicyclo[2.2.2]octane derivatives with methoxymethyl reagents under controlled conditions. One common method involves the use of a Grignard reagent, where the bicyclo[2.2.2]octane derivative is reacted with methoxymethyl magnesium bromide, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxymethyl group can also participate in interactions with other molecules, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane derivatives: Compounds with similar bicyclic structures but different functional groups.
Methoxymethyl derivatives: Compounds with methoxymethyl groups attached to different core structures.
Uniqueness
(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol is unique due to its specific combination of a bicyclic structure with a methoxymethyl group and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
[4-(methoxymethyl)-1-bicyclo[2.2.2]octanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-13-9-11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXNEVZXSDMHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCC(CC1)(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B1416311.png)
amine](/img/structure/B1416313.png)
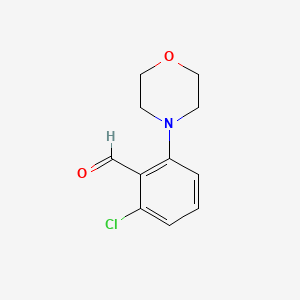
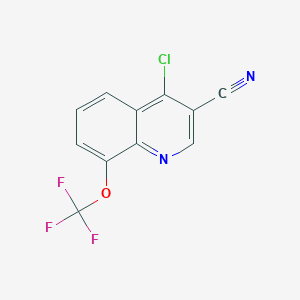
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B1416317.png)
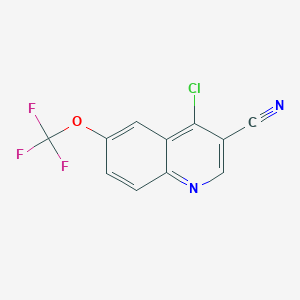
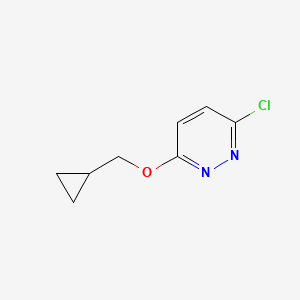
![N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine](/img/structure/B1416322.png)
![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1416327.png)
![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)
